ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a benzothiazole core linked to a benzenesulfonyl-piperazine scaffold via a carbamoyl group. The structure includes:
- A 4-methoxy-1,3-benzothiazole moiety, known for its bioactivity in medicinal chemistry (e.g., kinase inhibition ).
- A sulfonyl bridge connecting the benzothiazole-carbamoyl benzene to a piperazine ring, enhancing solubility and metabolic stability.
- An ethyl carboxylate group at the piperazine terminus, influencing lipophilicity and pharmacokinetics.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S2/c1-3-32-22(28)25-11-13-26(14-12-25)34(29,30)16-9-7-15(8-10-16)20(27)24-21-23-19-17(31-2)5-4-6-18(19)33-21/h4-10H,3,11-14H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKQWJBGCJTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiazole ring, the sulfonylation of the benzene ring, and the coupling with piperazine. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or piperazine rings .
Scientific Research Applications
ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tubercular activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
a) Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate ()
- Key Differences: Replaces the benzothiazole-sulfonyl group with a 2-amino-6-chloropyrimidine substituent.
- Implications :
b) ETHYL 4-(2-(4-(4-METHOXYPHENYL)PIPERAZIN-1-YL)-6-OXO-3,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDO)BENZOATE ()
- Key Differences : Incorporates a tetrahydropyrimidine-6-one ring and methoxyphenyl group instead of benzothiazole.
- Molecular weight: 479.53 g/mol, closer to the target compound’s estimated weight, indicating similar solubility challenges .
Benzothiazole Derivatives
a) I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) ()
- Key Differences : Uses pyridazine instead of benzothiazole and lacks the sulfonyl-piperazine group.
- Implications :
Sulfonamide/Sulfonyl-Containing Analogues
a) ETHYL 4-(3-([(4-METHOXYPHENYL)SULFONYL]AMINO)PHENOXY)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE ()
- Key Differences : Features a pyrimidine-sulfanyl group and methoxyphenyl-sulfonamide instead of benzothiazole-carbamoyl.
- Implications: The sulfonamide group enhances target binding affinity, similar to the sulfonyl bridge in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Limitations
- Structural-Activity Relationships : The benzothiazole-sulfonyl-piperazine motif in the target compound likely offers superior binding to hydrophobic enzyme pockets compared to pyridazine or pyrimidine analogues .
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence; inferences are based on structural parallels.
- Synthetic Feasibility : highlights commercial availability of complex piperazine derivatives, suggesting scalable routes for the target compound .
Biological Activity
Ethyl 4-{4-[(4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the known biological activities, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine Core : Provides a basic nitrogen-containing structure that is common in many pharmacologically active compounds.
- Benzothiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Sulfonamide Group : Often associated with antibacterial activity.
Molecular Formula:
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the benzothiazole ring can inhibit the growth of various bacteria and fungi. The presence of the sulfonamide group enhances this activity by increasing solubility and bioavailability.
| Compound | Activity | Reference |
|---|---|---|
| Benzothiazole Derivative | Antimicrobial | |
| Sulfonamide Compounds | Broad-spectrum Antibacterial |
Anticancer Activity
Benzothiazole derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, likely through the activation of specific signaling pathways. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.
| Study | Cell Line | Result |
|---|---|---|
| Synthesis of Benzothiazole Derivatives | Various Cancer Cell Lines | Induced apoptosis in a dose-dependent manner |
Enzyme Inhibition
The compound has shown potential as an inhibitor of human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that it binds effectively to the active site of AChE, which could lead to therapeutic applications in cognitive disorders.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, this compound demonstrated IC50 values lower than those of standard chemotherapeutics, indicating a promising lead for further development.
The biological activities of this compound can be attributed to:
- Interaction with Enzymatic Pathways : The compound’s ability to inhibit AChE suggests it may modulate neurotransmitter levels, impacting cognitive function.
- Induction of Apoptosis : The anticancer effects are likely mediated by pathways involving caspases and other apoptotic factors.
- Antimicrobial Mechanisms : The disruption of bacterial cell walls and interference with metabolic pathways contribute to its antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
- Methodology : The compound’s synthesis likely involves coupling reactions between the benzothiazole-carbamoyl and benzenesulfonyl-piperazine moieties. A stepwise approach using acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) for sulfonamide bond formation is recommended, followed by carbamoylation with activated carbonyl intermediates .
- Purity Optimization : Use high-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, and phosphate buffer (adjusted to pH 5.5) to resolve stereoisomers or impurities. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. How can the compound’s structure be validated experimentally?
- Techniques :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve atomic positions and confirm sulfonamide/piperazine geometry .
- Mass spectrometry (MS) : Exact mass analysis (e.g., Q-TOF) to verify molecular weight (MW) and fragmentation patterns.
- Nuclear magnetic resonance (NMR) : Analyze - and -NMR for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, piperazine carbons at ~45–50 ppm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay Design :
- Enzyme inhibition : Test against low-molecular-weight protein tyrosine phosphatases (LMWPTPs) due to structural similarity to benzothiazole-carbamoyl inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Approach :
- Use SHELXE for phase refinement if twinning or disordered regions are observed. Validate hydrogen bonding and torsional angles with PLATON .
- Cross-validate with DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental bond lengths .
Q. What computational strategies predict binding modes with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina to dock the compound into LMWPTP active sites. Parameterize the sulfonamide group for hydrogen bonding with catalytic cysteine residues .
- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) using GROMACS to assess piperazine flexibility and solvent interactions .
Q. How can synthetic yield be improved for large-scale research applications?
- Optimization Strategies :
- Employ microwave-assisted synthesis to reduce reaction time for carbamoylation steps.
- Use coupling agents like HATU or EDCI for amide bond formation, which are more efficient than traditional thionyl chloride methods .
Q. What analytical techniques resolve discrepancies in biological activity data?
- Troubleshooting :
- Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed ethyl ester derivatives) that may interfere with assays .
- Solubility adjustments : Test dimethyl sulfoxide (DMSO) vs. aqueous buffers to ensure compound stability in assay conditions .
Contradiction Analysis & Experimental Design
Q. How to address conflicting results in enzyme inhibition vs. cytotoxicity assays?
- Hypothesis Testing :
- Off-target effects : Perform kinome-wide profiling to identify unintended kinase interactions.
- Metabolic stability : Incubate the compound with liver microsomes to assess esterase-mediated hydrolysis of the ethyl carboxylate group .
Q. What strategies validate the role of the methoxy-benzothiazole moiety in target binding?
- SAR Study : Synthesize analogs with halogen (Cl, Br) or methyl substitutions at the 4-methoxy position. Compare inhibition constants (K) using isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
